
N-(4-sec-butylphenyl)-2-chloropropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-sec-butylphenyl)-2-chloropropanamide, also known as BCP, is a chemical compound that has been widely used in scientific research for its unique properties. BCP has been shown to have a variety of biochemical and physiological effects, making it an important tool for studying various biological processes. In
Applications De Recherche Scientifique
Aromatase Inhibition and Cancer Treatment Potential
N-(4-sec-butylphenyl)-2-chloropropanamide derivatives, as part of a broader class of compounds, have been investigated for their potential in inhibiting aromatase, an enzyme crucial for estrogen biosynthesis. This inhibition plays a significant role in the treatment of hormone-dependent breast cancer. The synthesis and evaluation of such compounds, including various alkyl-substituted derivatives, have shown stronger inhibition of human placental aromatase compared to aminoglutethimide, a compound previously utilized for breast cancer treatment. These findings suggest the derivatives could be promising candidates for more effective and selective hormone-dependent cancer therapies (Hartmann & Batzl, 1986).
Potential in Depigmentation Drug Development
Research into N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, which share a structural motif with this compound, has explored their efficacy as tyrosinase and melanin inhibitors. These compounds have shown significant biological activity in vitro against mushroom tyrosinase, with some derivatives also demonstrating in vivo depigmentation effects in zebrafish models. The findings indicate potential applications in developing depigmentation drugs with minimal side effects, highlighting the chemical class's versatility beyond cancer treatment (Raza et al., 2019).
Propriétés
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-4-9(2)11-5-7-12(8-6-11)15-13(16)10(3)14/h5-10H,4H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCJASQDAKJYLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

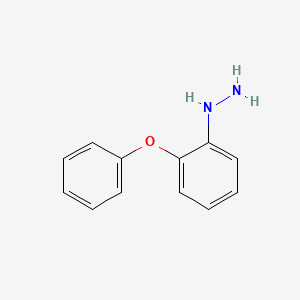
![N-(4-butylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2556397.png)

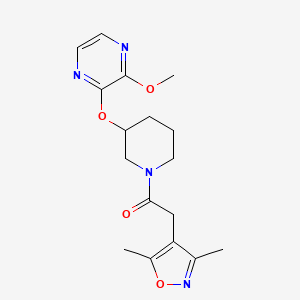
![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2556404.png)

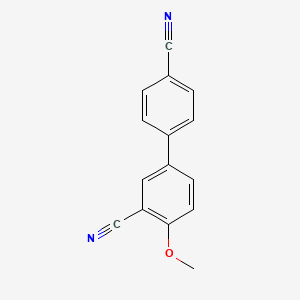
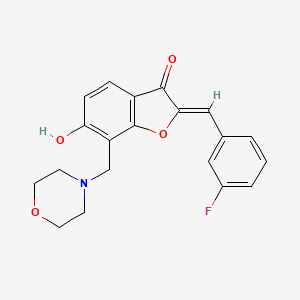
![4-(aminomethyl)-N-[2-(diethylamino)ethyl]benzamide dihydrochloride](/img/structure/B2556408.png)
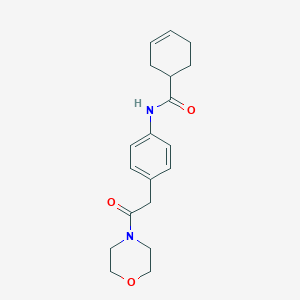
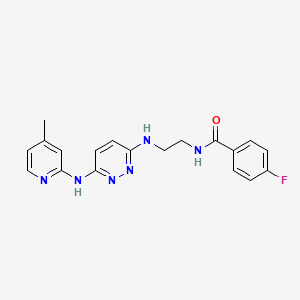
![Methyl 2-(3-aminophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2556413.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2556415.png)
![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2556416.png)